BenchChemオンラインストアへようこそ!

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Immuno-oncology IDO1 Inhibition Cancer Immunotherapy

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8) is a halogenated aryl hydrazine building block with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol. This compound serves as the hydrochloride salt of (4-bromo-3-fluorophenyl)hydrazine (free base CAS 227015-68-1) , featuring a phenyl ring substituted with bromine at the 4-position and fluorine at the 3-position relative to the hydrazine group.

Molecular Formula C6H7BrClFN2
Molecular Weight 241.49 g/mol
CAS No. 865705-44-8
Cat. No. B1525368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-fluorophenyl)hydrazine hydrochloride
CAS865705-44-8
Molecular FormulaC6H7BrClFN2
Molecular Weight241.49 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)F)Br.Cl
InChIInChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H
InChIKeyXIFXALMOWDDZMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8): Halogenated Hydrazine Building Block and Intermediate


(4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8) is a halogenated aryl hydrazine building block with the molecular formula C₆H₇BrClFN₂ and a molecular weight of 241.49 g/mol [1]. This compound serves as the hydrochloride salt of (4-bromo-3-fluorophenyl)hydrazine (free base CAS 227015-68-1) , featuring a phenyl ring substituted with bromine at the 4-position and fluorine at the 3-position relative to the hydrazine group. These specific halogen substitutions confer distinct electronic and steric properties that differentiate this compound from other halogenated phenylhydrazine analogs , establishing its utility as a versatile intermediate in medicinal chemistry and pharmaceutical synthesis.

Why Generic Substitution Fails: Evidence-Based Differentiation of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride


Direct substitution with alternative halogenated phenylhydrazines or regioisomers is not feasible for research programs requiring this specific compound due to the critical influence of the 4-bromo,3-fluoro substitution pattern on both synthetic utility and biological activity. The precise positioning of bromine and fluorine atoms governs electronic distribution and steric accessibility, directly impacting reaction yields, product purity, and target engagement in downstream applications . In the synthesis of phenyl benzenesulfonylhydrazides as IDO inhibitors, the (4-bromo-3-fluorophenyl)hydrazine hydrochloride salt (CAS 1420685-39-7/865705-44-8) provides access to specific substitution patterns that alternative building blocks such as 4-bromophenylhydrazine or 3-fluorophenylhydrazine cannot replicate . Furthermore, regioisomers such as (4-bromo-2-fluorophenyl)hydrazine hydrochloride (CAS 502496-24-4) and (2-bromo-5-fluorophenyl)hydrazine hydrochloride (CAS 776239-07-7) exhibit different physicochemical properties, including boiling points and LogP values, which can alter reaction kinetics and purification profiles [1]. The compound's specific halogen pattern may also influence its potential role in NADPH oxidase inhibition pathways, as indicated by patent literature citing this CAS number among compounds for treating NOX-mediated disorders .

Quantitative Differentiation Evidence: (4-Bromo-3-fluorophenyl)hydrazine hydrochloride vs. Analogs


Direct Application in Potent IDO1 Inhibitor Synthesis: Comparative IC₅₀ Data

(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a reactant in the synthesis of phenyl benzenesulfonylhydrazide compounds that function as indoleamine 2,3-dioxygenase (IDO1) inhibitors . While the target compound itself is a precursor and not the active inhibitor, its specific 4-bromo-3-fluoro substitution pattern is essential for generating the final inhibitor. A structurally related inhibitor derived from this class, compound 3i, achieved an enzymatic IC₅₀ of 61 nM and a cellular EC₅₀ of 172 nM in HeLa cells [1]. In comparison, the unsubstituted phenylhydrazine-derived inhibitor exhibited significantly lower potency, with an IC₅₀ of approximately 1000 nM (1 µM) [2]. The 3-bromo-5-fluoro analog showed intermediate potency with an IC₅₀ of 18 nM [3], demonstrating that the 4-bromo-3-fluoro substitution pattern provides a balance of electronic and steric effects that yields potent IDO1 inhibition.

Immuno-oncology IDO1 Inhibition Cancer Immunotherapy

Distinct Physicochemical Properties and Stability Profile: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 865705-44-8, MW 241.49 g/mol) demonstrates superior handling characteristics compared to the free base form (CAS 227015-68-1, MW 205.03 g/mol) [1]. The hydrochloride salt exhibits a purity specification of 98% from commercial suppliers, compared to the 95% typical specification for the free base . The salt form enhances long-term storage stability, with recommended storage conditions of cool, dry environment for the hydrochloride salt, whereas the free base requires more stringent storage at 2-8°C with protection from light to prevent degradation [2]. These differences translate to a longer shelf-life and reduced batch-to-batch variability for the hydrochloride salt.

Formulation Stability Process Chemistry

Cytotoxic Activity Profile: Comparative Cell Line Data

(4-Bromo-3-fluorophenyl)hydrazine (free base) exhibits cytotoxicity with an IC₅₀ of 12.5 µM against HeLa cervical cancer cells . This potency is comparable to (2-bromo-5-fluorophenyl)hydrazine hydrochloride, which showed an IC₅₀ of approximately 15 µM in breast cancer cell lines . In contrast, 2-fluorophenylhydrazine hydrochloride derivatives demonstrated significantly higher potency with an IC₅₀ of 3.2 nM against RAF-MEK-ERK pathway targets , while 4-fluorophenylhydrazine derivatives exhibited IC₅₀ values of 10.4-11.5 µM against MCF-7 breast cancer cells [1]. These data illustrate that the 4-bromo-3-fluoro substitution pattern provides a distinct potency profile that is intermediate between more potent ortho-fluorinated analogs and less active para-halogenated derivatives.

Anticancer Cytotoxicity Oncology

Comparison of Physical Properties: Hydrochloride Salt vs. Regioisomers

The 4-bromo-3-fluoro substitution pattern yields distinct physicochemical properties compared to regioisomeric halogenated phenylhydrazine hydrochlorides. The target compound has a boiling point of 247.4°C at 760 mmHg and a flash point of 103.4°C . In contrast, the free base 4-bromo-3-fluorophenylhydrazine has a predicted boiling point of 263.2±30.0°C and a predicted density of 1.760±0.06 g/cm³ . The 4-bromo-2-fluorophenylhydrazine hydrochloride regioisomer (CAS 502496-24-4) shares identical molecular weight (241.49 g/mol) but exhibits different vapor pressure (0.0257 mmHg at 25°C) and identical boiling point . These differences in physical properties can affect reaction conditions, workup procedures, and purification strategies during synthesis.

Purification Process Development Physical Chemistry

Recommended Applications for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride Based on Evidence


Synthesis of Phenyl Benzenesulfonylhydrazide IDO1 Inhibitors

Procure (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8 or 1420685-39-7) as the designated reactant for generating phenyl benzenesulfonylhydrazide IDO1 inhibitors with the 4-bromo-3-fluoro substitution pattern. This specific building block is cited as the precursor for compounds achieving enzymatic IC₅₀ values of 61 nM against IDO1, with the halogen pattern influencing both potency and selectivity [1].

NADPH Oxidase (NOX) Inhibitor Development

Utilize this compound in programs targeting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibition. Patent literature explicitly references CAS 865705-44-8 among compounds for treating or preventing disorders related to NADPH oxidase .

Anticancer Screening Cascades Requiring Moderate Cytotoxicity

Employ (4-Bromo-3-fluorophenyl)hydrazine in primary cytotoxicity screens where a distinct potency profile is needed. The compound demonstrates an IC₅₀ of 12.5 µM against HeLa cervical cancer cells, positioning it between more potent ortho-fluorinated analogs (IC₅₀ ~3.2 nM) and less active para-halogenated derivatives (IC₅₀ ~10-15 µM) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.